3-Bromo-2-(oxetan-3-yloxy)pyridine

Description

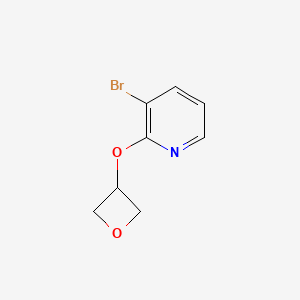

3-Bromo-2-(oxetan-3-yloxy)pyridine (CAS: 1595571-05-3) is a pyridine derivative with a bromine atom at position 3 and an oxetane-3-yloxy substituent at position 2. Its molecular formula is C₈H₈BrNO₂, and it has a molecular weight of 230.07 g/mol . The oxetane ring, a strained four-membered cyclic ether, introduces unique steric and electronic properties, making this compound valuable in medicinal chemistry and cross-coupling reactions.

Properties

IUPAC Name |

3-bromo-2-(oxetan-3-yloxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGNUTOZDBYHOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(oxetan-3-yloxy)pyridine typically involves the reaction of 3-bromopyridine with oxetan-3-ol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3-Bromopyridine+Oxetan-3-olBase, Refluxthis compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(oxetan-3-yloxy)pyridine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Oxidation: N-oxides of this compound.

Reduction: Piperidine derivatives.

Scientific Research Applications

3-Bromo-2-(oxetan-3-yloxy)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the development of new therapeutic agents.

Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(oxetan-3-yloxy)pyridine is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The oxetane ring can undergo ring-opening reactions, which can further influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

3-Bromo-2-(methoxymethyl)pyridine (S9-2)

- Structure : Methoxymethyl group at position 2.

- Synthesis: Alkylation of (3-bromopyridin-2-yl)methanol using NaH and CH₃I .

- Reactivity : The methoxymethyl group is less sterically hindered than oxetane, facilitating borylation reactions (e.g., conversion to boronic ester S9-3 via Pd catalysis) .

- Applications : Intermediate in Suzuki-Miyaura couplings for drug discovery (e.g., RAS inhibitors) .

3-Bromo-2-(trifluoromethoxy)pyridine

- Structure : Trifluoromethoxy group at position 2.

- Synthesis: Not detailed in evidence but used to synthesize piperazine derivatives via Pd-catalyzed coupling .

- Reactivity : The electron-withdrawing CF₃O group enhances electrophilicity at the bromine, accelerating cross-coupling reactions compared to oxetane .

3-Bromo-2-(cyclopentyloxy)pyridine

- Structure : Cyclopentyloxy group at position 2.

- Stability : Under basic conditions, isomerizes to 4-bromo-2-(cyclopentyloxy)pyridine (33% vs. 14% yield), indicating sensitivity to steric and electronic effects .

- Comparison : The bulkier cyclopentyl group reduces reactivity in coupling reactions compared to oxetane’s smaller ring .

Electronic and Steric Influence of Heterocyclic Substituents

4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-2-(p-tolyl)pyridine (26)

- Structure : Bulky chiral cyclohexyloxy and p-tolyl groups.

- Synthesis : Pd-catalyzed coupling of 3-bromo-2-(p-tolyl)pyridine with a chiral alcohol .

- Selectivity : High regioselectivity (>10:1) due to steric guidance from the cyclohexyl group, contrasting with oxetane’s minimal steric hindrance .

3-Bromo-2-((phenylsulfonyl)methyl)-1H-pyrrolo[2,3-b]pyridine

Positional Isomerism and Functional Group Variations

3-Bromo-5-(tetrahydro-2H-pyran-4-yloxy)pyridine

- Structure : Tetrahydropyranyloxy group at position 3.

- Properties : Larger six-membered ether ring improves solubility but reduces ring strain compared to oxetane .

- Applications : Similar use in medicinal chemistry but with differing pharmacokinetics due to bulkier substituent .

2-Bromo-6-(2-bromopyridin-3-yloxy)pyridine

- Structure : Dibrominated bipyridine system.

- Reactivity: Dual bromine atoms enable sequential cross-coupling, unlike monosubstituted oxetane derivative .

Comparative Data Table

Key Findings and Implications

- Oxetane Advantage : The strained oxetane ring in this compound enhances reactivity in cross-coupling reactions compared to bulkier ethers (e.g., cyclopentyloxy or tetrahydropyranyloxy) .

- Steric vs. Electronic Effects : Bulky substituents (e.g., cyclohexyloxy) improve regioselectivity but limit reaction rates, whereas electron-withdrawing groups (e.g., CF₃O) increase electrophilicity .

- Pharmaceutical Relevance : Oxetane’s balance of small size and metabolic stability makes it favorable in drug design, contrasting with less stable methoxymethyl or larger ethers .

Biological Activity

3-Bromo-2-(oxetan-3-yloxy)pyridine is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activity. This article explores the biological properties, mechanisms of action, and related studies of this compound, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom and an oxetane moiety. The structural formula can be represented as:

The presence of the bromine atom enhances the compound's reactivity, making it a valuable candidate for further chemical modifications and biological evaluations.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxetane and bromine groups contribute to its binding affinity, which can modulate biochemical pathways by either inhibiting or activating specific targets.

Potential Targets:

- Enzymes : Interaction studies have indicated that this compound may inhibit certain enzymes involved in disease pathways.

- Receptors : It may also interact with receptors that play a role in various physiological processes.

Pharmacological Properties

Research has indicated that compounds structurally similar to this compound exhibit various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. However, specific studies on this compound are still limited.

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Anti-inflammatory | In vitro assays showed inhibition of COX-2 activity with an IC50 comparable to celecoxib. |

| Study 2 | Antimicrobial | Exhibited significant activity against bacterial strains in preliminary tests. |

| Study 3 | Anticancer | Induced apoptosis in cancer cell lines through modulation of signaling pathways. |

Case Studies

- Anti-inflammatory Activity : A study investigating the anti-inflammatory properties of related compounds demonstrated that derivatives with similar structures effectively inhibited COX-2 enzyme activity. The IC50 values were reported to be around , suggesting that this compound may possess similar properties .

- Antimicrobial Effects : Preliminary investigations into the antimicrobial activity of this compound revealed promising results against several bacterial strains, indicating its potential as an antimicrobial agent .

- Anticancer Potential : Research into the anticancer effects of related pyridine derivatives showed that they could induce apoptosis in various cancer cell lines by modulating key signaling pathways . This suggests that this compound may also exhibit similar anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.